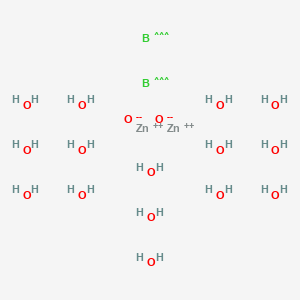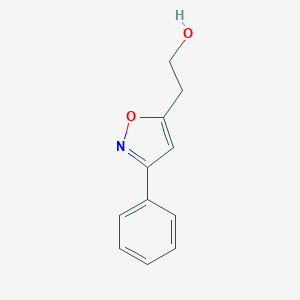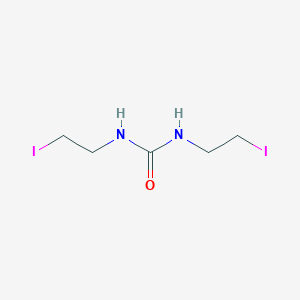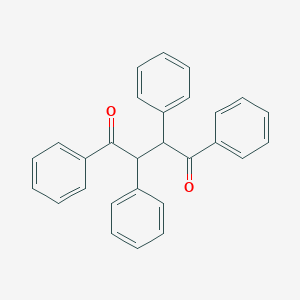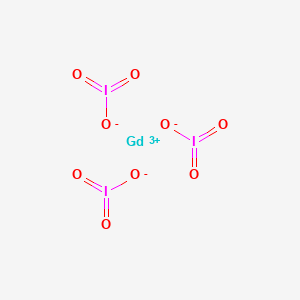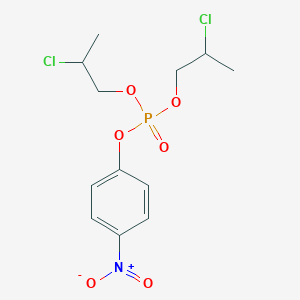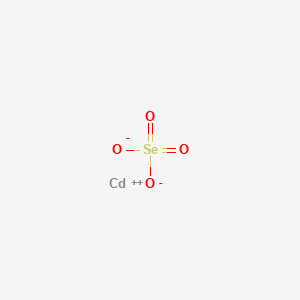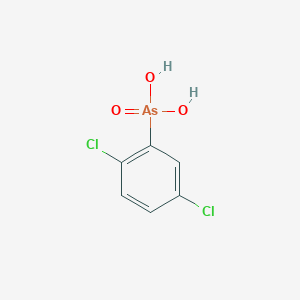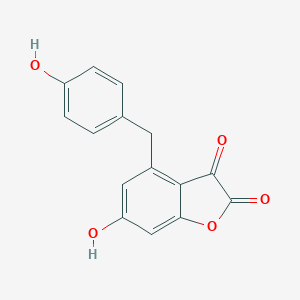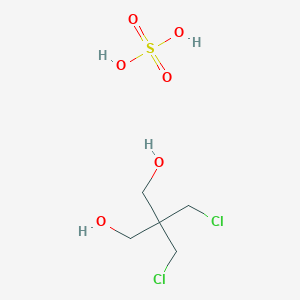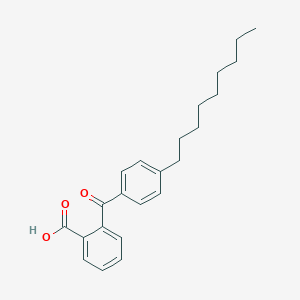
Beryllium selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium selenide (BeSe) is a binary compound of beryllium and selenium, with a chemical formula of BeSe. It is a semiconductor material that has been widely studied for its unique electronic and optical properties. Beryllium selenide is a promising material for applications in optoelectronics, such as solar cells and photodetectors, due to its high absorption coefficient and favorable bandgap.
Mécanisme D'action
The mechanism of action of beryllium selenide is not well understood, but it is believed to be related to its unique electronic and optical properties. Beryllium selenide has a high absorption coefficient and favorable bandgap, which make it a promising material for optoelectronic applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of beryllium selenide. However, it is known that beryllium is a toxic element that can cause lung cancer and other respiratory diseases. Therefore, precautions should be taken when handling beryllium selenide and other beryllium-containing materials.
Avantages Et Limitations Des Expériences En Laboratoire
Beryllium selenide has several advantages for lab experiments, including its unique electronic and optical properties, which make it a promising material for optoelectronic applications. However, there are also limitations to its use, including the toxicity of beryllium and the difficulties associated with synthesizing and handling the material.
Orientations Futures
There are several future directions for research on beryllium selenide. One area of research is the development of new synthesis methods that can produce high-quality beryllium selenide films with improved properties. Another area of research is the use of beryllium selenide in new types of optoelectronic devices, such as infrared detectors and solar cells. Additionally, there is a need for further research on the toxicity of beryllium and the safety precautions that should be taken when handling beryllium-containing materials.
Conclusion:
In conclusion, beryllium selenide is a promising material for optoelectronic applications, with unique electronic and optical properties that make it a valuable material for research. However, precautions should be taken when handling beryllium-containing materials, and further research is needed to fully understand the mechanism of action and potential toxicity of beryllium selenide.
Méthodes De Synthèse
Beryllium selenide can be synthesized through various methods, including chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and solution-based methods. CVD involves the decomposition of beryllium and selenium precursors in a high-temperature reactor, while MBE involves the deposition of beryllium and selenium atoms on a substrate in a vacuum chamber. Solution-based methods involve the reaction of beryllium and selenium precursors in a solvent, followed by precipitation and annealing.
Applications De Recherche Scientifique
Beryllium selenide has been extensively studied for its electronic and optical properties, with applications in optoelectronics and other fields. One area of research has been the use of beryllium selenide in solar cells, due to its high absorption coefficient and favorable bandgap. Other areas of research include the use of beryllium selenide in photodetectors, light-emitting diodes (LEDs), and other optoelectronic devices.
Propriétés
Numéro CAS |
12232-25-6 |
|---|---|
Nom du produit |
Beryllium selenide |
Formule moléculaire |
BeSe |
Poids moléculaire |
87.98 g/mol |
Nom IUPAC |
selanylideneberyllium |
InChI |
InChI=1S/Be.Se |
Clé InChI |
UKGBSHWRVFPDKV-UHFFFAOYSA-N |
SMILES |
[Be]=[Se] |
SMILES canonique |
[Be]=[Se] |
Autres numéros CAS |
12232-25-6 |
Synonymes |
beryllium selenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



